molecular formula C8H9ClN2 B3046252 4-Chloro-2-(cyclobutyl)pyrimidine CAS No. 1215072-91-5

4-Chloro-2-(cyclobutyl)pyrimidine

Cat. No. B3046252
CAS RN: 1215072-91-5
M. Wt: 168.62
InChI Key: OOKJZCLTXFGENX-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclobutyl)pyrimidine is a chemical compound with the IUPAC name 2-chloro-4-cyclobutylpyrimidine . It has a molecular weight of 168.63 .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . For example, 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine was prepared using organolithium reagents and reacted with N,N-dimethylethylenediamine to give 2-[(N,N-dimethylaminoethyl)amino]-4-(1’,3’-dithian-2 -yl) pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines, including this compound, are known to undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It has a molecular weight of 168.63 .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-(cyclobutyl)pyrimidine is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . It has low toxicity but can cause irritation .

Future Directions

Research on pyrimidine derivatives, including 4-Chloro-2-(cyclobutyl)pyrimidine, is ongoing. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Future research may focus on the development of new pyrimidines as anti-inflammatory agents and the introduction of new hydrophobic side chains using organolithium reagents .

properties

IUPAC Name

4-chloro-2-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-4-5-10-8(11-7)6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKJZCLTXFGENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305173
Record name 4-Chloro-2-cyclobutylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215072-91-5
Record name 4-Chloro-2-cyclobutylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215072-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-cyclobutylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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